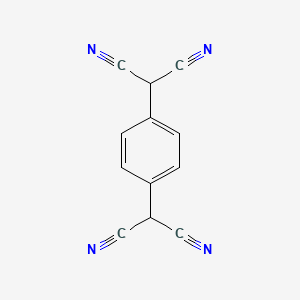

p-Benzenedimalononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(dicyanomethyl)phenyl]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASJFLRMRDGSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C#N)C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295735 | |

| Record name | p-Benzenedimalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18643-56-6 | |

| Record name | p-Benzenedimalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzenedimalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of P Benzenedimalononitrile

Established Synthetic Pathways for p-Benzenedimalononitrile

The synthesis of this compound can be achieved through several established routes, primarily involving condensation reactions and transformations of benzene (B151609) derivatives. These methods are foundational for accessing the core structure of this important compound.

Multi-step Reaction Sequences in the Preparation of Dicyanomethylene-Substituted Benzenes

A prominent multi-step synthesis of this compound involves the Knoevenagel condensation of terephthalaldehyde with malononitrile (B47326). This reaction is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a basic catalyst.

The synthesis typically begins with the reaction of p-xylene. One common industrial process for producing terephthalic acid, a related compound, is the Amoco process, which involves the catalytic oxidation of p-xylene. For the synthesis of terephthalaldehyde, a precursor to this compound, p-xylene can undergo side-chain chlorination to form 1,4-bis(chloromethyl)benzene, which is then hydrolyzed to terephthalaldehyde.

The subsequent Knoevenagel condensation of terephthalaldehyde with two equivalents of malononitrile yields this compound. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or benzene. The reaction proceeds through a two-step mechanism for each aldehyde group: nucleophilic addition of the malononitrile carbanion to the carbonyl carbon, followed by dehydration to form the dicyanomethylene group.

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | p-Xylene, Chlorine | Light/Radical Initiator | 1,4-Bis(chloromethyl)benzene |

| 2 | 1,4-Bis(chloromethyl)benzene | Hexamethylenetetramine, Water | Terephthalaldehyde |

| 3 | Terephthalaldehyde, Malononitrile | Piperidine/Pyridine | This compound |

Organometallic Reagent-Mediated Routes to this compound and its Analogs

While less common, organometallic reagents can be employed in the synthesis of this compound and its analogs. These routes often involve the use of Grignard reagents or organolithium compounds to form new carbon-carbon bonds.

One potential, though not widely documented, approach could involve the reaction of a Grignard reagent derived from a p-dihalobenzene, such as p-dibromobenzene, with a suitable electrophile containing the dicyanomethyl group. The challenge in such a synthesis lies in the preparation and stability of the dicyanomethyl-containing electrophile.

A more feasible application of organometallic chemistry is in the synthesis of precursors. For instance, Grignard reagents can be used in the synthesis of substituted terephthaldehydes, which can then undergo Knoevenagel condensation as described previously.

Derivation from Quinonoid Precursors and Related Species

An important synthetic route to compounds structurally related to this compound, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), involves the use of quinonoid precursors. While not a direct synthesis of this compound itself, this pathway highlights the chemical relationship between these classes of compounds. TCNQ is a powerful electron acceptor and its synthesis often starts from 1,4-benzoquinone or its derivatives.

The synthesis of TCNQ typically involves the reaction of 1,4-benzoquinone with malononitrile to form 2,2'-(cyclohexa-2,5-diene-1,4-diylidene)dimalononitrile, which is an isomer of this compound. This intermediate is then oxidized to TCNQ. This suggests that quinonoid structures can serve as precursors to dicyanomethylene-substituted cyclohexadiene systems, which are closely related to the aromatic this compound.

Advanced Derivatization Strategies for this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored electronic and physical properties. These derivatization strategies can target either the benzene ring or the dicyanomethylene groups.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the fine-tuning of its electronic properties. Substituents on the benzene ring can be introduced either before or after the formation of the dicyanomethylene groups.

Table of Synthetic Approaches for Substituted Analogs

| Substitution Pattern | Synthetic Approach | Key Intermediates |

| Alkyl-substituted | Friedel-Crafts alkylation of a benzene derivative followed by conversion to the dialdehyde and Knoevenagel condensation. | Substituted p-xylene, Substituted terephthalaldehyde |

| Halo-substituted | Halogenation of a suitable benzene precursor, followed by the synthetic sequence to introduce the dicyanomethylene groups. | Halo-substituted p-xylene, Halo-substituted terephthalaldehyde |

For example, the synthesis of an alkyl-substituted this compound could start from a substituted p-xylene. This precursor can be oxidized to the corresponding substituted terephthalic acid, which is then converted to the dialdehyde. Finally, a Knoevenagel condensation with malononitrile yields the desired substituted this compound.

Functionalization and Modification at the Dicyanomethylene Centers

The dicyanomethylene groups of this compound are highly activated due to the presence of two electron-withdrawing nitrile groups. This makes the double bond susceptible to nucleophilic attack and the molecule as a whole capable of participating in various chemical transformations.

One of the key reactions of the dicyanomethylene group is its ability to act as an electron acceptor. This property is central to the formation of charge-transfer complexes with electron-donating molecules.

Furthermore, the double bond of the dicyanomethylene group can undergo cycloaddition reactions. For instance, it can react with dienes in Diels-Alder type reactions, although the high electron-withdrawing nature of the nitrile groups can influence the reactivity and regioselectivity of such transformations.

Nucleophilic addition to the carbon-carbon double bond of the dicyanomethylene group is another important functionalization strategy. Strong nucleophiles can add across the double bond, leading to the formation of new saturated derivatives. The course of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Mechanistic Insights into the Synthesis of this compound

The synthesis of this compound is predominantly achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. In the case of this compound, the reactants are terephthalaldehyde and malononitrile. The reaction proceeds in a stepwise manner, with each of the two aldehyde groups of terephthalaldehyde reacting with a molecule of malononitrile.

The generally accepted mechanism for the Knoevenagel condensation provides a foundational understanding of the synthesis of this compound. This process can be broken down into several key steps, which are initiated by a basic catalyst.

The first step involves the deprotonation of the active methylene compound, malononitrile, by a base. The acidity of the α-hydrogen in malononitrile is significantly increased due to the electron-withdrawing nature of the two nitrile groups, facilitating the formation of a resonance-stabilized carbanion, also known as an enolate.

This highly nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of terephthalaldehyde. This nucleophilic addition results in the formation of a tetrahedral intermediate. Subsequently, this intermediate is protonated, typically by the conjugate acid of the basic catalyst, to yield a β-hydroxy dinitrile adduct.

The final step of the condensation is a dehydration reaction. Under the reaction conditions, the β-hydroxy dinitrile intermediate readily eliminates a molecule of water to form a more stable, conjugated system. This elimination is often the driving force for the reaction and leads to the formation of a carbon-carbon double bond. This entire sequence of events is then repeated at the second aldehyde group of the terephthalaldehyde molecule to yield the final product, this compound.

| Step | Description | Reactants | Intermediate(s) | Product of Step |

| 1 | Deprotonation of Malononitrile | Malononitrile, Base | - | Malononitrile Carbanion |

| 2 | Nucleophilic Attack | Malononitrile Carbanion, Terephthalaldehyde | Tetrahedral Alkoxide Intermediate | β-Hydroxy Dinitrile Adduct (mono-adduct) |

| 3 | Dehydration (First Condensation) | β-Hydroxy Dinitrile Adduct (mono-adduct) | - | 4-(2,2-dicyanovinyl)benzaldehyde |

| 4 | Second Deprotonation | Malononitrile, Base | - | Malononitrile Carbanion |

| 5 | Second Nucleophilic Attack | Malononitrile Carbanion, 4-(2,2-dicyanovinyl)benzaldehyde | Tetrahedral Alkoxide Intermediate | β-Hydroxy Dinitrile Adduct (di-adduct) |

| 6 | Second Dehydration | β-Hydroxy Dinitrile Adduct (di-adduct) | - | This compound |

It is important to note that while this represents the plausible and widely accepted mechanism based on the principles of the Knoevenagel condensation, detailed kinetic and computational studies specifically for the synthesis of this compound are not extensively available in the public domain. Such studies would provide deeper insights into the reaction rates of each step, the stability of intermediates, and the precise role of different catalysts in this specific transformation.

Mechanistic Investigations and Reactivity Studies of P Benzenedimalononitrile

Electron Transfer Phenomena in p-Benzenedimalononitrile Systems

The electron-withdrawing nature of the two malononitrile (B47326) groups attached to the benzene (B151609) ring in this compound makes it an excellent candidate for studying electron transfer phenomena.

Formation and Spectroscopic Characterization of Anion Radical Intermediates

The reduction of this compound leads to the formation of anion radical intermediates. These species can be generated through chemical or electrochemical means and are often characterized by spectroscopic techniques. The formation of radical anions can be monitored using UV-vis-NIR absorption spectroscopy, where the appearance of new absorption bands signifies the generation of the radical species. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool to confirm the formation of radical anions, providing a distinct signal corresponding to the unpaired electron. researchgate.net The stability of these radical anions can be influenced by factors such as the solvent and the presence of counterions.

Time-resolved photofragment depletion (TRPD) spectroscopy has emerged as a technique to investigate the excited-state reaction dynamics of radical anions, particularly for systems with low electron affinities that are challenging to study with conventional methods. nih.gov This method relies on the differences in photodetachment cross-sections among the transient anionic species involved in a reaction pathway. nih.gov

Pathways of Single-Electron Transfer in Molecular Interactions

Single-electron transfer (SET) is a fundamental process in the molecular interactions of this compound. It can occur through either an outer-sphere or inner-sphere mechanism. escholarship.org In an outer-sphere electron transfer, the electron is transferred without the formation of a direct bond between the donor and acceptor. In contrast, an inner-sphere mechanism involves the formation of a bridged intermediate. The specific pathway can significantly impact the rate of bond activation and the selectivity of subsequent reactions. escholarship.org

Computational studies, such as those employing Density Functional Theory (DFT), can help elucidate the pathways of single-electron transfer by modeling the electronic structure and potential energy surfaces of the interacting molecules. buketov.edu.kz These calculations can provide insights into the feasibility of different SET pathways and the nature of the transition states involved. The presence of unpaired electrons in organic molecules, which can be generated through SET, imparts unique magnetic and reactivity properties. chemrxiv.org

Proton Transfer Processes in this compound Derivatives

Proton transfer is another key mechanistic pathway observed in systems involving derivatives of this compound. These processes can be coupled with electron transfer, leading to complex reaction mechanisms. The study of proton transfer in related systems, such as benzoic acid derivatives, has shown that the mechanism can be influenced by the molecular structure and the surrounding medium. buketov.edu.kz For instance, the coplanarity of the transition state structure can play a crucial role in determining the proton transfer mechanism. buketov.edu.kz

In some cases, proton transfer can occur in the excited state, a phenomenon known as excited-state intramolecular proton transfer (ESIPT). nih.gov While direct studies on this compound are limited in this specific context, research on analogous systems provides valuable insights. For example, in certain benzoxazole (B165842) derivatives, an ultrafast ESIPT process can be followed by isomerization. nih.gov The solvent can also play a significant role; for instance, in aqueous solutions, solvation of the excited state can inhibit subsequent isomerization processes. nih.gov Theoretical investigations into similar systems have explored the feasibility of multiple proton transfer events, though in some cases, double proton transfer has been found to be unlikely. rsc.org

Charge-Transfer Complexation Involving this compound

The strong electron-accepting character of this compound facilitates its participation in the formation of charge-transfer (CT) complexes. In these complexes, this compound acts as the electron acceptor, interacting with an electron donor molecule. jetir.org This interaction involves a partial transfer of electronic charge from the donor to the acceptor, resulting in a stabilizing electrostatic attraction. jetir.org

Anion-π Interactions and Resultant Radical Character*

A specific type of interaction that can occur in these charge-transfer complexes is the anion-π* interaction. This involves the interaction of an anion with the electron-deficient π-system of the this compound. Computational studies have shown that in a transition region between strong bonding and single-electron transfer, interacting molecular pairs can exhibit a "hybrid" character between a chemical bond and a radical pair. nih.govresearchgate.net This suggests that anion-π* interactions can lead to a significant radical character in the complex. The formation of such interactions is not limited to synthetic systems and has been observed to play a role in biological processes as well. nih.gov

The nature of these interactions can be further elucidated by examining the molecular orbitals involved. The overlap and energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor are key descriptors in understanding the charge-transfer process. nih.gov

Elucidation of Donor-Acceptor Systems Incorporating this compound

Donor-acceptor systems incorporating this compound have been investigated to understand their electronic and photophysical properties. otago.ac.nz Computational modeling, in conjunction with spectroscopic techniques, is a powerful approach to characterize these systems. otago.ac.nz For instance, first-principles calculations based on many-body perturbation theory can be used to describe charge transfer in such compounds. mpg.de

In these systems, this compound can be paired with various electron donors. Examples from computational studies include interactions with molecules like tetracene and tetrathiafulvalene (B1198394). nih.govresearchgate.net The study of these donor-acceptor pairs provides insights into the factors governing charge transfer and the properties of the resulting complexes. The geometry of the complex, such as the co-facial arrangement of the donor and acceptor molecules, is a critical factor. mpg.de

Table of Investigated Donor-Acceptor Pairs with this compound

| Electron Donor | Interaction Type | Reference |

| Tetracene | Charge-Transfer Complex | nih.govresearchgate.net |

| Tetrathiafulvalene | Charge-Transfer Complex | nih.govresearchgate.net |

Other Fundamental Reaction Mechanisms Relevant to this compound

Radical-Mediated Transformations

Radical-mediated transformations are a class of chemical reactions involving radical intermediates, which are atoms or molecules with unpaired electrons. These reactions are crucial in various synthetic processes. In the context of this compound, its electron-withdrawing nitrile groups make it a participant in electron transfer reactions and can influence radical-mediated processes.

One key aspect of this compound's reactivity in this domain is its ability to act as a radical scavenger. The presence of its electron-deficient aromatic ring and nitrile functionalities allows it to interact with and neutralize free radicals, thereby mitigating oxidative damage in certain systems. This capability is significant in the study of materials science and organic electronics where charge-transfer complexes are important.

While extensive research into specific radical-initiated cascade reactions involving this compound is ongoing, the general principles of such transformations provide a framework for understanding its potential reactivity. Cascade radical reactions are powerful for building diverse molecular structures and incorporating multiple functional groups. mdpi.com These processes often involve the addition of a radical to a molecule, which can trigger subsequent intramolecular reactions like group migration or cyclization. mdpi.com Given the structure of this compound, it could theoretically be involved in reactions initiated by the addition of a carbon-centered radical to its aromatic system or by participating in charge-transfer complexes that exhibit radical characteristics. researchgate.net

Disproportionation Reactions of Related Radicals

Disproportionation is a specific type of redox reaction where two identical species, typically radicals, react to form two different, non-radical products. wikipedia.org In these reactions, one radical molecule acts as a hydrogen atom donor (and is oxidized), while the other acts as an acceptor (and is reduced). wikipedia.org This process is a common termination step in radical chain reactions. wikipedia.org

A significant example relevant to this compound involves the radical anion of TCNQ (7,7,8,8-tetracyanoquinodimethane), a structurally related compound. The protonated TCNQ radical anion, denoted as HTCNQ•, has been shown to undergo a disproportionation reaction. oup.com In this reaction, two molecules of HTCNQ• react with each other. One is reduced to form 1,4-benzenedimalononitrile (H2TCNQ), and the other is oxidized to form TCNQ. oup.com

The reaction can be represented as: 2 HTCNQ• → TCNQ + H₂TCNQ

This disproportionation was observed during the study of charge-transfer complexes involving 2,2'-bi-1H-imidazole and TCNQ derivatives. oup.com Although the direct isolation of the HTCNQ• radical was not successful due to its rapid disproportionation, the formation of 1,4-benzenedimalononitrile (this compound) was confirmed through analysis of the reaction products. oup.comoup.com This demonstrates a key mechanistic pathway where a radical species related to this compound leads directly to its formation.

The table below summarizes the key species in this disproportionation reaction.

| Compound Name | Molecular Formula | Role in Reaction |

| HTCNQ• | C₁₂H₅N₄ | Reactant (Radical Species) |

| TCNQ | C₁₂H₄N₄ | Product (Oxidized) |

| This compound | C₁₂H₆N₄ | Product (Reduced) |

This type of reaction is fundamental in understanding the stability and reactivity of radical intermediates in systems containing this compound and its analogues.

Spectroscopic Characterization and Structural Elucidation of P Benzenedimalononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. hw.ac.uk It provides information on the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of p-benzenedimalononitrile, the aromatic protons typically appear as a singlet. This is due to the symmetrical nature of the molecule, where all four protons on the benzene (B151609) ring are chemically equivalent. The chemical shift of this singlet is observed at approximately δ 7.65 ppm. The integration of this signal corresponds to the four aromatic protons. hw.ac.uk The simplicity of the spectrum, a single peak for the aromatic region, is a key indicator of the para-disubstituted and symmetric structure of the molecule.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic | ~7.65 | Singlet | 4H |

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations within a molecule. mt.comdokumen.pub These techniques are complementary and offer a detailed "fingerprint" of the compound. mt.comedinst.com

In the IR spectrum of this compound, a strong and characteristic absorption band is observed around 2240 cm⁻¹. This band is attributed to the C≡N (nitrile) stretching vibration. The intensity and position of this band are indicative of the strong electron-withdrawing nature of the nitrile groups. Other bands in the fingerprint region (below 1500 cm⁻¹) correspond to the various vibrations of the benzene ring and the C-C bonds.

Raman spectroscopy also provides information about the vibrational modes of the molecule. mt.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. edinst.com For a symmetric molecule like this compound, certain vibrations may be Raman active but IR inactive, and vice versa, providing complementary information for a complete vibrational analysis.

| Vibrational Mode | Technique | Frequency (cm⁻¹) |

|---|---|---|

| C≡N Stretch | IR | ~2240 |

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Analysis

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. researchgate.net These techniques provide information about the electronic structure and can be used to investigate interactions with other molecules. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the benzene ring and the conjugated system. The presence of the electron-withdrawing malononitrile (B47326) groups can cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. msu.edu

When this compound participates in the formation of charge-transfer complexes with electron-donor molecules, new absorption bands, known as charge-transfer bands, can appear in the UV-Vis spectrum. nih.gov The energy of these bands is related to the strength of the interaction between the donor and acceptor. Fluorescence spectroscopy can also be employed to study these interactions, as the formation of a charge-transfer complex can lead to quenching or changes in the fluorescence emission of the individual components. researchgate.netrsc.org

X-ray Absorption Spectroscopy in Probing Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element within a compound. researchgate.netnih.govspringernature.com By tuning the X-ray energy to the absorption edge of a particular element, such as carbon or nitrogen in this compound, detailed information about its oxidation state, coordination environment, and bond lengths can be obtained. researchgate.netnih.gov

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum provides information on the formal oxidation state and symmetry around the absorbing atom. researchgate.netnih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the local coordination, including the number and type of neighboring atoms and their distances from the absorbing atom. iaea.orgaps.org This technique can be particularly useful for studying the changes in the electronic structure of this compound upon formation of charge-transfer complexes or other intermolecular interactions. nih.gov

Comprehensive Spectroscopic Approaches for Intermolecular Interactions

A comprehensive understanding of the intermolecular interactions involving this compound often requires the application of multiple spectroscopic techniques in concert. unizar-csic.es For instance, the formation of charge-transfer complexes with electron-rich molecules like tetrathiafulvalene (B1198394) has been studied using a combination of spectroscopic methods. nih.govresearchgate.net

UV-Vis spectroscopy can confirm the presence of charge-transfer bands, providing evidence for the interaction. NMR spectroscopy can reveal changes in the chemical shifts of the protons on both the donor and acceptor molecules upon complexation, indicating the regions of the molecules involved in the interaction. mdpi.com Vibrational spectroscopy (IR and Raman) can show shifts in the vibrational frequencies of the nitrile groups and other functional groups, reflecting the redistribution of electron density upon charge transfer. americanpharmaceuticalreview.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to model the geometry and electronic structure of these intermolecular complexes, providing a deeper understanding of the nature of the interactions. researchgate.net

Computational and Theoretical Chemistry of P Benzenedimalononitrile

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and bonding in molecules. ebsco.comresearchgate.net For p-benzenedimalononitrile, MO theory offers a detailed picture of how its constituent atomic orbitals combine to form molecular orbitals, which in turn dictate its chemical and physical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rsc.orgnsf.gov A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. rsc.orgnsf.gov

In the context of charge-transfer complexes, the relative energies of the donor's HOMO and the acceptor's LUMO are critical. For instance, in the charge-transfer complex formed between tetrathiafulvalene (B1198394) (TTF) as the electron donor and this compound as the electron acceptor, the HOMO of TTF is higher in energy than the LUMO of this compound. visualizeorgchem.com This energetic arrangement favors the transfer of an electron from TTF to this compound. visualizeorgchem.com The HOMO-LUMO gap is a critical parameter in predicting the efficiency of such charge-transfer processes. github.com

Table 1: Frontier Orbital Characteristics in a this compound Charge-Transfer Complex

| Interacting Molecules | Donor HOMO Energy (EDA) | Acceptor LUMO Energy | HOMO-LUMO Overlap Integral (SDA) |

|---|---|---|---|

| Tetrathiafulvalene (donor) and this compound (acceptor) | 3.664 eV | Lower than donor HOMO | 0.165 |

Data sourced from RSC Advances, 2024. visualizeorgchem.com

To provide a more nuanced understanding of intermolecular interactions beyond simple HOMO-LUMO gaps, researchers have employed descriptors such as the energy difference (EDA) of the donor's HOMO and acceptor's LUMO, and the HOMO-LUMO overlap integral (SDA). visualizeorgchem.comnih.gov These descriptors help to create a unified picture of both bonding and non-bonding interactions. visualizeorgchem.comnih.gov

A 2D graphical representation plotting EDA against SDA can distinguish different types of intermolecular interactions. nih.gov For the tetrathiafulvalene and this compound system, the calculated EDA is 3.664 eV and the SDA is 0.165. visualizeorgchem.com This places the complex in a region of the graph that is characteristic of a "hybrid" between a chemical bond and a radical pair, indicative of significant charge-transfer character. visualizeorgchem.comnih.gov The positive EDA value suggests that thermal electron transfer is favorable. visualizeorgchem.com

Nodal planes, which are regions where the probability of finding an electron is zero, are fundamental to understanding the bonding or anti-bonding character of a molecular orbital. rub.deaps.org The number and position of nodal planes influence the energy and symmetry of the MO. readthedocs.io In the context of intermolecular interactions, the complexity of the wave functions of the interacting molecules plays a crucial role. visualizeorgchem.com

In the case of the charge-transfer complex between tetrathiafulvalene and this compound, the donor (TTF) has a relatively simple HOMO wave function, while the acceptor (this compound) possesses a more complex LUMO wave function. visualizeorgchem.com This disparity in complexity, particularly the number of nodes, leads to a small but non-zero overlap integral (SDA). visualizeorgchem.comnih.gov The presence of numerous nodes in the frontier molecular orbitals of large π-conjugated molecules like this compound makes the formation of strong covalent bonds less favorable due to out-of-phase overlaps. visualizeorgchem.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry for investigating the electronic structure and properties of molecules. xmu.edu.cnmdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov Various functionals, such as B3LYP, are employed to approximate the exchange-correlation energy, a key component of the total energy. hawaii.edu

For this compound, DFT calculations, specifically using the B3LYP functional with the 6-311+G(d,p) basis set, have been instrumental in elucidating reaction mechanisms. u-szeged.hu These calculations have shown that certain reactions involving this compound proceed through a concerted, asynchronous mechanism. u-szeged.hu Furthermore, DFT can be used to model solvent effects, which is crucial for understanding reactions in solution. u-szeged.hu For example, the SMD continuum model has been used to confirm the superior ability of solvents like DMF to stabilize transition states in reactions involving this compound. u-szeged.hu The insights gained from DFT calculations can be cross-referenced with experimental data from techniques like UV-Vis spectroscopy and cyclic voltammetry to validate the computational models. u-szeged.hu

Theoretical Modeling of Intermolecular Charge Transfer and Radical Behavior

The electron-withdrawing nature of the dimalononitrile groups in this compound makes it an excellent candidate for forming charge-transfer complexes. u-szeged.hu Theoretical modeling provides a framework for understanding the extent of charge transfer and the potential for radical formation in these complexes.

In the charge-transfer complex with tetrathiafulvalene, the significant charge-transfer character predicted by the EDA and SDA descriptors suggests that the complex behaves as a hybrid between a chemical bond and a radical pair. visualizeorgchem.comnih.gov This indicates that a single electron is substantially transferred from the donor (TTF) to the acceptor (this compound), resulting in the formation of a pair of radicals. visualizeorgchem.com Such systems are often referred to as ground-state "charge transfer complexes." visualizeorgchem.com The positive EDA value further supports the favorability of spontaneous thermal electron transfer, which is a hallmark of radical pair formation. visualizeorgchem.com

Advanced Computational Simulations for Reaction Dynamics and Pathways

To gain a deeper understanding of chemical reactions beyond static pictures of reactants, transition states, and products, advanced computational simulations of reaction dynamics are employed. Methods such as quasi-classical trajectory (QCT) simulations and ab initio molecular dynamics (AIMD) allow for the exploration of the time-evolution of a chemical system, revealing detailed reaction pathways and the influence of factors like energy distribution among different molecular motions. ebsco.comreadthedocs.iou-szeged.hu

These simulations typically start from a calculated potential energy surface (PES), which maps the energy of the system as a function of its atomic coordinates. researchgate.net Trajectories are then propagated on this surface to simulate the motion of the atoms over time. For a molecule like this compound, QCT simulations could be used to study the dynamics of its reactions, such as nucleophilic substitution or cycloaddition reactions. By analyzing a large number of trajectories, one can determine reaction probabilities, product branching ratios, and the role of specific vibrational modes in promoting the reaction.

AIMD, where the forces on the atoms are calculated "on-the-fly" using electronic structure methods like DFT, offers a way to simulate reaction dynamics without the need for a pre-calculated PES. xmu.edu.cnmdpi.com This is particularly useful for complex systems where constructing an accurate global PES is computationally prohibitive. AIMD simulations could reveal, for instance, the detailed mechanism of charge transfer in a this compound complex in a solvent environment, capturing the dynamic interplay between the solute and solvent molecules.

Advanced Research Applications in Materials Science

p-Benzenedimalononitrile as an Electron Acceptor in Organic Electronic Materials

In the realm of organic electronics, the performance of devices is often dictated by the efficiency of charge generation, separation, and transport. These processes are critically dependent on the interplay between electron-donating (donor) and electron-accepting (acceptor) materials. This compound has emerged as a significant component in this context, primarily due to its strong electron-accepting nature.

The core of its function lies in the formation of charge-transfer (CT) complexes. researchgate.neticmab.es When this compound is brought into close proximity with an electron-rich donor molecule, a partial or complete transfer of an electron can occur from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net This interaction leads to the formation of a new set of energy absorption features within the optical gap of the pristine materials, which is a hallmark of CT complex formation. nih.gov

These donor-acceptor complexes are integral to the function of various organic electronic devices, including organic field-effect transistors (OFETs) and organic semiconductors. icmab.esnih.gov In OFETs, for instance, the incorporation of strong acceptors through a process known as molecular doping can significantly improve device performance. icmab.esnih.gov The formation of CT complexes at the surface of an organic semiconductor can increase the number of mobile charge carriers, leading to enhanced field-effect mobility and reduced threshold voltage. icmab.esnih.gov The interaction between the π-systems of the acceptor and the organic semiconductor molecules can lead to the formation of cocrystalline structures, which facilitates this doping mechanism. nih.gov

The table below summarizes key electronic properties of common electron acceptors used in organic electronics, providing a comparative context for this compound's role.

| Compound Name | Abbreviation | Role | Key Property |

| This compound | - | Electron Acceptor | Forms charge-transfer complexes |

| Tetracyanoquinodimethane | TCNQ | Electron Acceptor | Strong π-acid, widely used in CT salts |

| Tetracyanoethylene | TCNE | Electron Acceptor | Potent electron acceptor in D-A complexes |

| 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | F4TCNQ | p-type dopant | Strong acceptor for doping organic semiconductors |

| Phenyl-C61-butyric acid methyl ester | PCBM | Electron Acceptor | Fullerene derivative used in organic photovoltaics |

Integration into Conjugated Systems and Chromophores for Optoelectronic Devices

This intramolecular charge-transfer character is fundamental to the design of materials with specific optical and electronic properties. For example, in the context of nonlinear optics (NLO), molecules with a strong donor-acceptor (D-π-A) structure are highly sought after. The this compound unit can serve as a powerful acceptor terminus, creating a highly polarized molecule that can exhibit a large second-order NLO response.

Furthermore, the energy levels of the resulting conjugated system can be precisely tuned by incorporating the this compound fragment. Its low-lying LUMO energy level can facilitate electron injection and transport in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. beilstein-journals.org In OPVs, a well-matched energy alignment between the donor and acceptor materials is crucial for efficient charge separation at the interface. nih.gov By synthetically modifying donor polymers and incorporating acceptors like this compound, researchers can tailor these energy levels to optimize device performance. nih.gov

Role in Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The field of crystal engineering, a subset of supramolecular chemistry, focuses on understanding and controlling these interactions to predict and construct crystalline solids with desired properties. mdpi.comnih.gov

This compound is an excellent candidate for building supramolecular assemblies due to its rigid, planar structure and the presence of nitrogen atoms in the cyano groups, which can act as hydrogen bond acceptors. The molecule's electron-deficient aromatic ring can also participate in favorable π-π stacking interactions with electron-rich aromatic systems. nih.gov These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov

The ability to control the local molecular environment is crucial for creating functional organic materials with unprecedented properties. researchgate.net By understanding the non-covalent interactions that govern the packing of this compound, it is possible to design complex architectures where molecules are arranged in a specific, predetermined manner. nih.govresearchgate.net This precise control over the solid-state structure is essential for applications where charge transport or energy transfer is dependent on molecular orientation, such as in organic conductors and sensors. The study of these interactions, often aided by techniques like Hirshfeld surface analysis, provides insight into how molecules recognize and assemble with one another. mdpi.comrsc.org

Polymerization Studies Involving this compound Monomers

Free radical polymerization is a widely used industrial method for producing a variety of plastics. youtube.com The process occurs in three main stages: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator (e.g., an organic peroxide or an azo compound like AIBN) is decomposed, typically by heat, to generate initial free radicals. youtube.comnih.gov These radicals then react with a monomer molecule, adding to its double bond to create a new, larger radical.

Propagation: The newly formed monomer radical attacks another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. youtube.comyoutube.com

Termination: The growth of the polymer chain is stopped when two propagating radicals combine or disproportionate. youtube.com

When a vinyl group is introduced into the this compound structure, it can act as a monomer in radical polymerization. The presence of the bulky and electron-withdrawing benzene (B151609) dimalononitrile group would likely influence the reactivity of the monomer and the properties of the resulting polymer.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer more precise control over the polymerization process. nih.gov RAFT polymerization utilizes a chain transfer agent to mediate the reaction, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov This method proceeds through a degenerative chain transfer process, maintaining a dynamic equilibrium between active and dormant polymer chains. nih.gov

Copolymerization involves the polymerization of two or more different types of monomers. When a this compound-containing monomer is copolymerized with another monomer (e.g., styrene or methyl methacrylate), the resulting copolymer will have properties that are a combination of the two parent homopolymers. The reactivity ratios of the monomers determine their incorporation into the polymer chain and the final structure of the copolymer (i.e., random, alternating, block, or graft).

The synthesis of functional polymers containing this compound units aims to combine the processability of polymers with the unique electronic properties of the dimalononitrile moiety. mdpi.commdpi.com Such polymers could be synthesized via the radical polymerization or copolymerization of a vinyl-functionalized this compound monomer.

The general procedure for synthesis via a controlled method like RAFT would involve:

Dissolving the monomer(s), a RAFT agent, and a radical initiator in a suitable solvent.

Heating the mixture to a specific temperature to initiate polymerization.

Allowing the reaction to proceed for a set time to achieve the desired molecular weight.

Purifying the resulting polymer to remove unreacted monomer and initiator fragments.

Once synthesized, the polymers and copolymers must be thoroughly characterized to understand their structure and properties.

Common Characterization Techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's chemical structure, composition (in copolymers), and tacticity. |

| Gel Permeation Chromatography (GPC) | Determines the average molecular weight (Mn, Mw) and the molecular weight distribution (polydispersity index, Đ) of the polymer. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the incorporation of the monomer units. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's thermal properties. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. |

The deliberate design and synthesis of polymers with specific chemical compositions can yield materials with exceptional traits, such as enhanced conductivity or specific optical responses. mdpi.com

Design and Fabrication of Novel Materials with Tunable Electronic and Optical Responses

The ultimate goal of incorporating this compound into various material platforms is to design and fabricate novel materials with precisely controlled and tunable properties. By leveraging the principles discussed in the previous sections, scientists can create materials tailored for specific applications.

The tunability of these materials stems from the ability to modify their chemical structure at the molecular level. beilstein-journals.org For instance:

In Donor-Acceptor Systems: By pairing this compound with a range of different donor molecules, the energy of the charge-transfer band can be systematically varied. This allows for the creation of materials that absorb light at specific wavelengths, which is useful for applications in sensors and organic photovoltaics. nih.gov

In Conjugated Polymers: The electronic properties of a polymer can be fine-tuned by controlling the ratio of donor and acceptor units in a copolymer. An "all-acceptor" strategy, where different electron-deficient units are polymerized, can significantly enhance electron transport properties. mdpi.com This approach allows for the development of high-performance n-type materials for organic transistors. mdpi.com

In Supramolecular Assemblies: The optical and electronic properties of molecular aggregates are often different from those of individual molecules. By controlling the self-assembly of this compound through crystal engineering, it is possible to create materials where the collective interactions give rise to new, emergent properties. nih.govresearchgate.net

This molecular-level engineering provides a powerful toolkit for fabricating materials with on-demand electronic and optical responses, paving the way for innovations in fields ranging from flexible electronics and displays to advanced optical components.

Future Directions and Emerging Research Avenues

Interdisciplinary Research Frontiers for p-Benzenedimalononitrile

The unique molecular structure of this compound, characterized by a central benzene (B151609) ring functionalized with two strongly electron-withdrawing malononitrile (B47326) groups, positions it at the nexus of several scientific fields. Its utility is being actively explored in materials science, biology, and optoelectronics, creating a rich interdisciplinary research landscape. wikipedia.orgfrontiersin.org

In materials science , the compound is a critical building block for creating organic charge-transfer (CT) complexes. nih.gov These materials are fundamental to the development of organic electronics. The ability of this compound to act as a potent electron acceptor allows it to form complexes with various electron donors, leading to materials with tailored electronic and optical properties. nih.govresearchgate.net This opens up applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). manchester.ac.uk

In the realm of biology and medicinal chemistry , the potent electrophilicity and ability to participate in electron transfer reactions make this compound a subject of investigation for developing new bioactive molecules. Research has indicated potential anticancer and antioxidant properties. The mechanism is thought to involve interactions with cellular enzymes and receptors, potentially through inducing cell cycle arrest in cancer cells or scavenging free radicals. This intersection of chemistry and biology, often termed "materiomics," studies how materials with specific properties can function within biological systems. azom.com

Furthermore, the field of optoelectronics and sensing represents a burgeoning frontier. frontiersin.orgfrontiersin.org The electronic characteristics of this compound could be harnessed to create novel sensors. frontiersin.org Its interaction with specific analytes could modulate its charge-transfer properties, leading to a detectable optical or electronic signal, a principle that underpins many advanced sensor technologies. frontiersin.org

Table 1: Interdisciplinary Research Applications of this compound

| Research Field | Role of this compound | Key Research Findings & Potential Applications |

|---|---|---|

| Materials Science | Potent electron acceptor | Forms charge-transfer complexes for organic electronics (e.g., with tetrathiafulvalene). nih.gov Potential use in OFETs, OLEDs, and OPVs. manchester.ac.uk |

| Biology/Medicinal Chemistry | Bioactive molecule precursor | Investigated for anticancer and antioxidant activities. May act by scavenging radicals or inducing cell cycle arrest. |

| Optoelectronics | Active sensing component | Development of novel photonic and optoelectronic sensors based on modulating its electronic properties upon analyte interaction. frontiersin.orgfrontiersin.org |

Innovations in Green Chemistry Approaches for its Synthesis and Functionalization

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of less hazardous substances. nih.govorganic-chemistry.orgpjoes.com The synthesis of this compound and its derivatives, traditionally achieved through condensation reactions, is a key area for green innovation.

Innovations focus on several of the 12 core principles of green chemistry:

Catalysis: Shifting from stoichiometric reagents to more selective and efficient catalytic methods reduces waste and improves atom economy. acs.org Research into novel catalysts can lower the energy barrier for the synthesis of this compound.

Safer Solvents: A primary goal is to replace traditional volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids. organic-chemistry.org Performing condensation reactions "on-water" can simplify product isolation through filtration and allows for recycling the aqueous effluent. organic-chemistry.org

Energy Efficiency: The adoption of methods like ultrasound-assisted or microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all reactant atoms into the final product, a concept central to green chemistry. acs.org

The functionalization of the this compound core is another area ripe for green innovation. Instead of multi-step processes involving protecting groups, researchers are exploring direct C-H functionalization and other streamlined synthetic strategies. organic-chemistry.org These methods are more atom-economical and generate less waste.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Synthesis | Green Chemistry Innovation | Green Advantage |

|---|---|---|---|

| Solvent | Volatile Organic Compounds (e.g., Toluene) | Water, Supercritical CO₂, Ionic Liquids | Reduced toxicity and environmental impact. nih.govorganic-chemistry.org |

| Catalyst | Stoichiometric bases (e.g., piperidine) | Heterogeneous catalysts, enzymes, or catalyst-free methods | Catalyst can be recycled; milder reaction conditions. acs.org |

| Energy Input | Conventional heating (reflux) | Ultrasound, Microwave irradiation | Reduced energy consumption and faster reaction times. organic-chemistry.org |

| Waste | Significant solvent and byproduct waste | Minimal waste, often biodegradable or recyclable | Adheres to the principle of waste prevention. acs.org |

Exploration of Unconventional Applications in Advanced Materials

Beyond its established use in organic electronics, the distinct properties of this compound are paving the way for its use in unconventional advanced materials. A key area of this exploration is in materials that exhibit "hybrid" characteristics between stable chemical bonds and radical pairs.

Recent research has focused on its role in anion–π charge-transfer complexes*. nih.govresearchgate.net When complexed with certain carbanions, this compound can form systems with significant radical character, confirmed by electron paramagnetic resonance (EPR) spectroscopy. nih.gov These complexes exhibit unusual physical properties, such as vivid coloration and the absence of clear NMR signals, suggesting they exist in a unique electronic state that is neither a pure closed-shell molecule nor a classic radical ion pair. nih.gov This "hybrid" nature could be exploited in spintronics or for developing materials with switchable electronic/magnetic properties.

Other emerging areas include:

Energy Storage and Conversion: The high electron affinity and electrochemical activity of this compound make it a candidate for components in next-generation energy storage systems. wikipedia.orggatech.edu It could potentially be used to create novel organic electrode materials for rechargeable batteries or as a component in supercapacitors, which rely on rapid charge/discharge cycles. researchgate.netmdpi.com

Environmental Remediation: Functionalized polymers or frameworks incorporating the this compound unit could be designed as highly selective adsorbents for certain pollutants. wikipedia.orgmdpi.com Its electron-poor aromatic system could engage in strong π-π stacking or charge-transfer interactions with electron-rich organic pollutants, facilitating their removal from water or soil. nih.govmdpi.com

Table 3: Unconventional Applications of this compound

| Application Area | Material Type | Exploited Property | Potential Function |

|---|---|---|---|

| Spintronics/Molecular Switches | Anion–π* Charge-Transfer Complexes | Partial radical character, unique electronic state | Materials with tunable magnetic and electronic properties. nih.govresearchgate.net |

| Energy Storage | Organic Electrode Materials | High electron affinity, electrochemical activity | Active component in organic batteries or supercapacitors. wikipedia.orgresearchgate.net |

| Environmental Remediation | Porous Organic Polymers/Adsorbents | Strong electron-accepting π-system | Selective capture of electron-rich organic pollutants from the environment. wikipedia.orgmdpi.com |

Synergistic Integration of Advanced Computational and Experimental Methodologies

The deep understanding and rational design of materials based on this compound are increasingly reliant on the powerful synergy between computational modeling and experimental validation. rsc.orgnih.gov This integrated approach allows researchers to predict molecular properties and reaction mechanisms before undertaking complex and resource-intensive lab work. umn.edu

Computational chemistry , particularly using Density Functional Theory (DFT), has become an indispensable tool. umn.edu DFT calculations can accurately predict key parameters of this compound and its derivatives, such as:

Molecular geometry and crystal packing.

Electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov

The energy gap (E_DA) and overlap integral (S_DA) in charge-transfer complexes, which are crucial for predicting their electronic behavior. nih.govresearchgate.net

Reaction pathways and transition state energies, which aids in optimizing synthesis conditions.

These theoretical predictions are then validated and refined through advanced experimental techniques . For instance, the radical character of anion–π* complexes predicted by DFT calculations has been confirmed experimentally using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Similarly, predicted molecular geometries can be confirmed by X-ray crystallography, and calculated absorption spectra can be compared with results from UV-vis spectroscopy. researchgate.net This iterative cycle of prediction and verification accelerates the discovery of new materials with desired properties. rsc.orgnih.gov

Table 4: Synergy of Computational and Experimental Methods for this compound Research

| Computational Method | Predicted Property | Experimental Validation Technique |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, crystal structure | X-ray Crystallography, Scanning Tunneling Microscopy (STM) |

| DFT, Time-Dependent DFT (TD-DFT) | HOMO/LUMO energies, electronic absorption spectra | Cyclic Voltammetry, UV-vis Spectroscopy |

| DFT, Molecular Dynamics (MD) | Reaction energy barriers, mechanisms | Kinetic studies, Product analysis (GC-MS, NMR) |

| DFT, Spin-unrestricted calculations | Radical character, spin density | Electron Paramagnetic Resonance (EPR) Spectroscopy |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of p-Benzenedimalononitrile relevant to its handling in laboratory settings?

- Answer : The compound (CAS 18643-56-6, C₁₂H₆N₄) is a dinitrile derivative with a rigid aromatic backbone. Key properties include:

Q. What methodological considerations are critical for optimizing the synthesis of p-Benzenedimalononitrile from benzyl cyanide derivatives?

- Answer : Key steps include:

- Solvent Selection : Ethanol outperforms methanol in aryl halogenation steps due to better nucleophilicity and lower byproduct formation .

- Reaction Temperature : Maintain 60–80°C during condensation to balance reaction rate and side-reaction suppression.

- Purification : Distillation (over crystallization) improves yield for large-scale synthesis; use silica gel chromatography for analytical purity .

- Material Compatibility : Use acid-resistant stainless steel reactors to prevent corrosion during halogenation .

Q. How should researchers safely handle p-Benzenedimalononitrile given its reactive nitrile groups?

- Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- First Aid : Immediate rinsing with water for 15+ minutes upon exposure; seek medical evaluation due to potential cyanide release .

Advanced Research Questions

Q. How can computational models predict the charge-transfer interactions of p-Benzenedimalononitrile with aromatic systems like tetracene?

- Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electron density distribution and frontier molecular orbitals (HOMO/LUMO).

- Interaction Analysis : Evaluate anion–π* interactions via electrostatic potential maps; p-Benzenedimalononitrile’s electron-deficient aromatic core facilitates charge transfer with electron-rich systems (e.g., tetrathiafulvalene) .

- Validation : Cross-reference computational results with UV-Vis spectroscopy (charge-transfer bands) and cyclic voltammetry (redox potentials) .

Q. What strategies resolve contradictions in reported reaction yields for p-Benzenedimalononitrile synthesis under varying solvent systems?

- Answer :

- Controlled Replicates : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade) and reaction scales (micro vs. bulk).

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., hydrolysis products from residual moisture) .

- DoE (Design of Experiments) : Apply factorial design to isolate variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR to detect intermediate bottlenecks (e.g., slow cyanide displacement) .

Q. How can researchers characterize and mitigate byproducts formed during p-Benzenedimalononitrile synthesis?

- Answer :

- Analytical Techniques :

- GC-MS : Identify volatile byproducts (e.g., phenylacetone esters).

- ¹H/¹³C NMR : Detect non-volatile impurities (e.g., urea adducts) .

- Mitigation Strategies :

- Scavenger Agents : Add molecular sieves to absorb water and suppress hydrolysis.

- Catalyst Optimization : Replace sodium amide with safer alternatives (e.g., K₂CO₃) to reduce explosive byproduct risks .

Q. What advanced spectroscopic methods are suitable for studying p-Benzenedimalononitrile’s reactivity in supramolecular assemblies?

- Answer :

- Single-Crystal XRD : Resolve spatial arrangement in co-crystals with donor molecules (e.g., tetracene).

- Solid-State NMR : Probe local electronic environments of nitrile groups.

- Time-Resolved Fluorescence : Track dynamic interactions in solution-phase assemblies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.